PF-04217903

Catalog No.
S549087
CAS No.
956905-27-4
M.F
C19H16N8O
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04217903

CAS Number

956905-27-4

Product Name

PF-04217903

IUPAC Name

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

Molecular Formula

C19H16N8O

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2

InChI Key

PDMUGYOXRHVNMO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(3-quinolin-6-ylmethyl-3H-(1,2,3)triazolo(4,5-b)pyrazin-5-yl)pyrazol-1-yl)ethanol, PF 04217903, PF-04217903, PF04217903

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1

Description

The exact mass of the compound 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol is 372.14471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application Summary

PF-04217903 is a small-molecule inhibitor that selectively targets c-Met kinase. It demonstrates remarkable selectivity for c-Met over other kinases, making it a promising candidate for cancer treatment. Let’s explore its applications:

a. Inhibition of Tumor Cell Proliferation and Survival

In vitro studies have shown that PF-04217903 effectively inhibits c-Met-dependent tumor cell proliferation and survival. It achieves this by blocking c-Met phosphorylation, a key step in the activation of downstream signaling pathways associated with cancer progression .

b. Suppression of Tumor Cell Migration and Invasion

PF-04217903 also hampers tumor cell migration and invasion. By targeting c-Met, it disrupts the signaling pathways involved in metastasis, potentially limiting the spread of cancer cells .

c. Antitumor Activity In Vivo

In preclinical models, PF-04217903 exhibits potent antitumor activity. It effectively inhibits tumor growth in xenograft models harboring MET gene amplification or an HGF/c-Met autocrine loop. Importantly, this occurs at well-tolerated dose levels .

Results and Outcomes

The outcomes obtained from PF-04217903 research are as follows:

PF-04217903 is a small molecule classified as an organic compound belonging to the quinolines and derivatives class. Its chemical formula is C19H16N8O, and it features a complex structure that includes multiple heterocyclic rings, specifically a quinoline moiety fused with a triazole and pyrazole. This compound is recognized for its potent and selective inhibition of the c-Met receptor tyrosine kinase, which plays a crucial role in various oncogenic processes, including tumor growth and metastasis .

The biological activity of PF-04217903 has been extensively studied in preclinical models. It effectively inhibits c-Met phosphorylation and induces apoptosis in various cancer cell lines, such as GTL-16 gastric carcinoma cells. The compound's IC50 values in these models indicate strong potency: 12 nmol/L for proliferation inhibition and 31 nmol/L for apoptosis induction . Its unique mechanism allows it to dissect the role of c-Met catalytic activity in cancer progression without significant off-target effects.

While specific synthesis protocols for PF-04217903 are not detailed in the available literature, compounds of this class are typically synthesized through multi-step organic reactions involving the formation of heterocyclic rings. Common methods may include cyclization reactions and coupling techniques that yield the desired quinoline and triazole structures. The synthesis often requires careful control of reaction conditions to ensure high purity and yield .

PF-04217903 is primarily investigated for its potential applications in oncology as a therapeutic agent targeting tumors with activated c-Met signaling pathways. Its ability to selectively inhibit c-Met makes it a valuable tool in preclinical studies aimed at understanding cancer biology and developing targeted therapies for neoplasms characterized by aberrant c-Met activity .

Interaction studies have revealed that PF-04217903 exhibits minimal off-target interactions, maintaining high specificity for c-Met. In biochemical assays involving over 150 kinases, PF-04217903 demonstrated a remarkable selectivity profile, highlighting its potential utility as a research tool to explore the role of c-Met in cancer without confounding effects from other kinases .

Several compounds share structural or functional similarities with PF-04217903. Here are notable examples:

Compound NameClassMechanism of ActionSelectivity Profile
CrizotinibTyrosine Kinase InhibitorInhibits ALK and c-MetBroad-spectrum
CabozantinibTyrosine Kinase InhibitorInhibits c-Met and VEGFRMulti-target
EMD1214063c-Met InhibitorSelective inhibition of c-MetHigh selectivity

Uniqueness of PF-04217903: Unlike crizotinib and cabozantinib, which target multiple kinases, PF-04217903 is distinguished by its exceptional selectivity for c-Met, making it particularly useful in dissecting the specific roles of this kinase in oncogenesis without interference from other pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

372.14470716 g/mol

Monoisotopic Mass

372.14470716 g/mol

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CYJ9ATV1IJ

Pharmacology

MET Tyrosine Kinase Inhibitor PF-04217903 is an orally bioavailabe, small-molecule tyrosine kinase inhibitor with potential antineoplastic activity. MET tyrosine kinase inhibitor PF-04217903 selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met. The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor (HGF) receptor, is overexpressed or mutated in many tumor cell types, playing an important role in tumor cell proliferation, survival, invasion, and metastasis and angiogenesis.

Other CAS

956905-27-4

Wikipedia

Pf-04217903

Dates

Modify: 2023-08-15
1: Yan L, Zhang L, Zhang Y, Qiao X, Pan J, Liu H, Lu S, Xiang B, Lu T, Yuan H. Insight into the key features for ligand binding in Y1230 mutated c-Met kinase domain by molecular dynamics simulations. J Biomol Struct Dyn. 2017 Jun 20:1-17. doi: 10.1080/07391102.2017.1340852. [Epub ahead of print] PubMed PMID: 28599617.
2: Yu LL, Liu YJ, Wang ZH, Shi L, Liu LX. The study of endogenous hepatocyte growth factor in the pathogenesis of intracranial aneurysms. Eur Rev Med Pharmacol Sci. 2017 Feb;21(4):795-803. Retraction in: Eur Rev Med Pharmacol Sci. 2017 Mar;21(6):1176. PubMed PMID: 28272703.
3: Yeh I, Botton T, Talevich E, Shain AH, Sparatta AJ, de la Fouchardiere A, Mully TW, North JP, Garrido MC, Gagnon A, Vemula SS, McCalmont TH, LeBoit PE, Bastian BC. Activating MET kinase rearrangements in melanoma and Spitz tumours. Nat Commun. 2015 May 27;6:7174. doi: 10.1038/ncomms8174. PubMed PMID: 26013381; PubMed Central PMCID: PMC4446791.
4: Peña-Silva RA, Chalouhi N, Wegman-Points L, Ali M, Mitchell I, Pierce GL, Chu Y, Ballas ZK, Heistad D, Hasan D. Novel role for endogenous hepatocyte growth factor in the pathogenesis of intracranial aneurysms. Hypertension. 2015 Mar;65(3):587-93. doi: 10.1161/HYPERTENSIONAHA.114.04681. Epub 2014 Dec 15. PubMed PMID: 25510828; PubMed Central PMCID: PMC4326566.
5: Matte I, Lane D, Laplante C, Garde-Granger P, Rancourt C, Piché A. Ovarian cancer ascites enhance the migration of patient-derived peritoneal mesothelial cells via cMet pathway through HGF-dependent and -independent mechanisms. Int J Cancer. 2015 Jul 15;137(2):289-98. doi: 10.1002/ijc.29385. Epub 2014 Dec 18. PubMed PMID: 25482018.
6: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.
7: Diamond JR, Salgia R, Varella-Garcia M, Kanteti R, LoRusso PM, Clark JW, Xu LG, Wilner K, Eckhardt SG, Ching KA, Lira ME, Schoenmakers EF, Christensen JG, Camidge DR. Initial clinical sensitivity and acquired resistance to MET inhibition in MET-mutated papillary renal cell carcinoma. J Clin Oncol. 2013 Jun 1;31(16):e254-8. doi: 10.1200/JCO.2012.46.4289. Epub 2013 Apr 22. PubMed PMID: 23610116; PubMed Central PMCID: PMC3661938.
8: Sennino B, Ishiguro-Oonuma T, Schriver BJ, Christensen JG, McDonald DM. Inhibition of c-Met reduces lymphatic metastasis in RIP-Tag2 transgenic mice. Cancer Res. 2013 Jun 15;73(12):3692-703. doi: 10.1158/0008-5472.CAN-12-2160. Epub 2013 Apr 10. PubMed PMID: 23576559; PubMed Central PMCID: PMC3686901.
9: Cui JJ, McTigue M, Nambu M, Tran-Dubé M, Pairish M, Shen H, Jia L, Cheng H, Hoffman J, Le P, Jalaie M, Goetz GH, Ryan K, Grodsky N, Deng YL, Parker M, Timofeevski S, Murray BW, Yamazaki S, Aguirre S, Li Q, Zou H, Christensen J. Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1 -yl)ethanol (PF-04217903) for the treatment of cancer. J Med Chem. 2012 Sep 27;55(18):8091-109. Epub 2012 Sep 10. Erratum in: J Med Chem. 2012 Nov 26;55(22):10314. PubMed PMID: 22924734.
10: Lee NV, Lira ME, Pavlicek A, Ye J, Buckman D, Bagrodia S, Srinivasa SP, Zhao Y, Aparicio S, Rejto PA, Christensen JG, Ching KA. A novel SND1-BRAF fusion confers resistance to c-Met inhibitor PF-04217903 in GTL16 cells through [corrected] MAPK activation. PLoS One. 2012;7(6):e39653. doi: 10.1371/journal.pone.0039653. Epub 2012 Jun 22. Erratum in: PLoS One. 2012;7(8). doi: 10.1371/annotation/d988dd75-bcd2-4859-b20b-487e1bf2513b. PubMed PMID: 22745804; PubMed Central PMCID: PMC3382171.
11: Sennino B, Ishiguro-Oonuma T, Wei Y, Naylor RM, Williamson CW, Bhagwandin V, Tabruyn SP, You WK, Chapman HA, Christensen JG, Aftab DT, McDonald DM. Suppression of tumor invasion and metastasis by concurrent inhibition of c-Met and VEGF signaling in pancreatic neuroendocrine tumors. Cancer Discov. 2012 Mar;2(3):270-87. doi: 10.1158/2159-8290.CD-11-0240. Epub 2012 Feb 24. PubMed PMID: 22585997; PubMed Central PMCID: PMC3354652.
12: Zou HY, Li Q, Lee JH, Arango ME, Burgess K, Qiu M, Engstrom LD, Yamazaki S, Parker M, Timofeevski S, Cui JJ, McTigue M, Los G, Bender SL, Smeal T, Christensen JG. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor. Mol Cancer Ther. 2012 Apr;11(4):1036-47. doi: 10.1158/1535-7163.MCT-11-0839. Epub 2012 Mar 2. PubMed PMID: 22389468.
13: Dillon R, Nilsson CL, Shi SD, Lee NV, Krastins B, Greig MJ. Discovery of a novel B-Raf fusion protein related to c-Met drug resistance. J Proteome Res. 2011 Nov 4;10(11):5084-94. doi: 10.1021/pr200498v. Epub 2011 Oct 12. PubMed PMID: 21936566.
14: Yamazaki S, Skaptason J, Romero D, Vekich S, Jones HM, Tan W, Wilner KD, Koudriakova T. Prediction of oral pharmacokinetics of cMet kinase inhibitors in humans: physiologically based pharmacokinetic model versus traditional one-compartment model. Drug Metab Dispos. 2011 Mar;39(3):383-93. doi: 10.1124/dmd.110.035857. Epub 2010 Nov 23. PubMed PMID: 21098644.
15: Timofeevski SL, McTigue MA, Ryan K, Cui J, Zou HY, Zhu JX, Chau F, Alton G, Karlicek S, Christensen JG, Murray BW. Enzymatic characterization of c-Met receptor tyrosine kinase oncogenic mutants and kinetic studies with aminopyridine and triazolopyrazine inhibitors. Biochemistry. 2009 Jun 16;48(23):5339-49. doi: 10.1021/bi900438w. PubMed PMID: 19459657.

Explore Compound Types